2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462344
InChI: InChI=1S/C19H28N2O3/c22-13-12-20(17-9-10-17)14-18-8-4-5-11-21(18)19(23)24-15-16-6-2-1-3-7-16/h1-3,6-7,17-18,22H,4-5,8-15H2
SMILES: C1CCN(C(C1)CN(CCO)C2CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol

2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13462344

Molecular Formula: C19H28N2O3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C19H28N2O3
Molecular Weight 332.4 g/mol
IUPAC Name benzyl 2-[[cyclopropyl(2-hydroxyethyl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C19H28N2O3/c22-13-12-20(17-9-10-17)14-18-8-4-5-11-21(18)19(23)24-15-16-6-2-1-3-7-16/h1-3,6-7,17-18,22H,4-5,8-15H2
Standard InChI Key CLIGMJYADFFTGY-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CN(CCO)C2CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CCN(C(C1)CN(CCO)C2CC2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a benzyl ester group. At the 2-position, a methylene bridge connects a cyclopropyl-(2-hydroxyethyl)amino moiety. This configuration introduces both hydrophilic (hydroxyethyl) and hydrophobic (cyclopropyl, benzyl) regions, influencing its solubility and interaction profiles .

Table 1: Key Structural Components

ComponentFunctional Role
Piperidine ringCore scaffold for receptor interactions
Benzyl esterModulates lipophilicity and stability
Cyclopropyl groupEnhances metabolic stability
Hydroxyethylamino groupFacilitates hydrogen bonding interactions

Physicochemical Characteristics

  • Molecular Weight: 332.4 g/mol

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMFA) due to the hydroxyethyl group; limited aqueous solubility .

  • LogP: Estimated 2.1–2.5, indicating balanced lipophilicity suitable for blood-brain barrier penetration .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves a multi-step sequence, typically starting with piperidine as the foundational scaffold :

  • Introduction of the Cyclopropyl-Hydroxyethylamino Sidechain

    • Reagents: Cyclopropylamine reacts with 2-chloroethanol under basic conditions (e.g., K₂CO₃) to form cyclopropyl-(2-hydroxyethyl)amine.

    • Conditions: 60–80°C, anhydrous DMF, 12–18 hours .

  • Methylation and Piperidine Functionalization

    • The amine intermediate undergoes reductive amination with formaldehyde to install the methylene bridge at the piperidine 2-position.

    • Catalyst: Sodium cyanoborohydride (NaBH₃CN) in methanol, room temperature .

  • Benzyl Esterification

    • The piperidine nitrogen is protected via reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane, yielding the final benzyl ester.

Table 2: Critical Reaction Parameters

StepTemperature (°C)SolventYield (%)
170DMF65–72
225Methanol58–64
30–5CH₂Cl₂82–89

Industrial-Scale Production Challenges

Industrial synthesis requires optimization for cost and scalability:

  • Continuous Flow Systems: Enhance reproducibility and reduce reaction times for steps 1 and 3.

  • Purification: Chromatography (silica gel) remains standard, though recrystallization from ethyl acetate/hexane mixtures improves purity (>98%) .

Comparative Analysis with Structural Analogs

Impact of Substituent Variations

  • Cyclopropyl vs. Ethyl Groups: Cyclopropyl derivatives demonstrate 20–30% higher metabolic stability in hepatic microsomes due to reduced oxidative degradation .

  • Benzyl Ester vs. Carboxylic Acid: Esterification improves cell membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .

Table 3: Pharmacokinetic Comparison

CompoundLogD (pH 7.4)Metabolic Half-Life (h)
Target Compound2.32.1
4-Ethyl-piperidine-1-carboxylate1.81.4
Piperidine-1-carboxylic acid-0.50.7

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier and modulate neurotransmitter systems positions it as a candidate for:

  • Antidepressants: Potentiation of serotonin and norepinephrine signaling.

  • Neuroprotective Agents: Inhibition of MAO-B to reduce oxidative stress in Parkinson’s disease models .

Antibacterial and Antiviral Research

Preliminary molecular docking studies suggest affinity for bacterial topoisomerase IV (ΔG = -9.2 kcal/mol) and SARS-CoV-2 main protease (ΔG = -8.7 kcal/mol).

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